(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane
CAS No.: 2173998-96-2
Cat. No.: VC6428230
Molecular Formula: C5H7BrF2
Molecular Weight: 185.012
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173998-96-2 |
|---|---|
| Molecular Formula | C5H7BrF2 |
| Molecular Weight | 185.012 |
| IUPAC Name | (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane |
| Standard InChI | InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
| Standard InChI Key | DEXKNCFRHYBDIL-QWWZWVQMSA-N |
| SMILES | CC1C(C1(F)F)CBr |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound belongs to the cyclopropane family, featuring a three-membered carbon ring with substituents at the 1, 2, and 3 positions. Its IUPAC name, (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane, specifies:
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Stereochemistry: The (2R,3R) configuration indicates the spatial arrangement of the bromomethyl and methyl groups on the cyclopropane ring.
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Substituents:
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Two fluorine atoms at the 1-position.
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A bromomethyl group (-CH2Br) at the 2-position.
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A methyl group (-CH3) at the 3-position.
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The SMILES notation CC1C(C1(F)F)CBr and InChIKey DEXKNCFRHYBDIL-QWWZWVQMSA-N provide unambiguous representations of its structure.
Electronic and Steric Effects
The difluoro substituents at C1 induce significant electron-withdrawing effects, which stabilize the cyclopropane ring against ring-opening reactions . Concurrently, the bromomethyl group at C2 introduces both steric bulk and a potential site for nucleophilic substitution, making the compound a versatile intermediate in organic synthesis .
Synthesis and Catalytic Approaches
Patent-Based Methodologies
A patent by EP2462111B1 outlines multi-step routes to synthesize enantiomerically pure cyclopropane sulfonamides, which share structural similarities with the target compound . Key steps include:
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Cyclopropanation: Using diiodomethane and diethyl zinc to form the cyclopropane ring .
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Sulfonylation: Introducing sulfonyl chloride groups to functionalize the ring .
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Chiral Resolution: Isolating (R)- and (S)-enantiomers via chiral chromatography .
Adapting these steps, a plausible synthesis route for (2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane could involve:
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Step 1: Cyclopropanation of a difluoroolefin precursor using Zn/Cu-mediated dihalomethane addition.
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Step 2: Bromomethylation via radical bromination or nucleophilic substitution.
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Step 3: Stereochemical control through chiral auxiliaries or asymmetric catalysis .
Physicochemical Properties
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C5H7BrF2 |
| Molecular Weight | 185.012 g/mol |
| CAS No. | 2173998-96-2 |
| PubChem Compound ID | 129498201 |
| Solubility | Not available |
The lack of solubility data suggests further experimental characterization is needed, particularly in polar aprotic solvents like DMSO or THF.
Stability and Reactivity
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Thermal Stability: The cyclopropane ring’s strain energy (~27 kcal/mol) predisposes it to ring-opening reactions at elevated temperatures.
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Electrophilic Reactivity: The bromomethyl group can undergo SN2 substitutions, making the compound a candidate for cross-coupling reactions .
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Fluorine Effects: The electron-withdrawing nature of fluorine atoms enhances the acidity of adjacent protons, potentially facilitating dehydrohalogenation .
Applications in Pharmaceutical and Materials Science
Drug Discovery
Cyclopropane derivatives are valued for their bioisosteric properties. The target compound’s bromomethyl group could serve as a leaving group in prodrug designs, while the difluoro substituents might improve metabolic stability. Notably, structurally related compounds in EP2462111B1 exhibit MEK (mitogen-activated protein kinase) inhibitory activity, suggesting potential kinase-targeting applications .
Materials Science
The rigid cyclopropane core and halogenated substituents make this compound a candidate for:
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Liquid Crystals: Fluorinated cyclopropanes can enhance thermal stability in display technologies.
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Polymer Cross-Linking: Bromomethyl groups may initiate radical polymerization or serve as anchoring sites in copolymer networks.
Research Challenges and Future Directions
Synthetic Hurdles
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Stereocontrol: Achieving high enantiomeric excess (ee) in asymmetric cyclopropanation remains challenging. Rhodium-catalyzed methods offer promise but require optimization .
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Functional Group Compatibility: The bromomethyl group’s reactivity necessitates careful handling under inert conditions to prevent premature substitution .
Unexplored Applications
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Agrochemicals: Fluorinated cyclopropanes are under investigation as herbicides and insecticides.
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PET Imaging: The bromine atom could be replaced with fluorine-18 for positron emission tomography (PET) tracers.
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